molecular formula C11H15NO3 B4919910 3-((Dimethylamino)methyl)-4-methoxybenzoic acid

3-((Dimethylamino)methyl)-4-methoxybenzoic acid

Cat. No.: B4919910
M. Wt: 209.24 g/mol
InChI Key: QIVCVMVKKVMKCQ-UHFFFAOYSA-N
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Description

3-((Dimethylamino)methyl)-4-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It features a dimethylamino group attached to a methyl group, which is further connected to the benzene ring at the third position, and a methoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Dimethylamino)methyl)-4-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzoic acid as the primary starting material.

    Formation of Intermediate: The intermediate compound is formed by reacting 4-methoxybenzoic acid with formaldehyde and dimethylamine under acidic conditions. This step involves a Mannich reaction, where the formaldehyde and dimethylamine react to form a dimethylaminomethyl group that attaches to the benzene ring.

    Final Product: The intermediate is then subjected to further purification and crystallization to obtain the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial production may also involve the use of catalysts to accelerate the reaction and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-((Dimethylamino)methyl)-4-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-((Dimethylamino)methyl)-4-methoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-((Dimethylamino)methyl)-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The methoxy group can also affect the compound’s lipophilicity and membrane permeability, enhancing its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoic acid: Lacks the dimethylamino group, resulting in different chemical and biological properties.

    3-Dimethylaminobenzoic acid: Lacks the methoxy group, affecting its solubility and reactivity.

    4-Dimethylaminobenzoic acid: Similar structure but with the dimethylamino group at the fourth position, leading to different reactivity and applications.

Uniqueness

3-((Dimethylamino)methyl)-4-methoxybenzoic acid is unique due to the presence of both the dimethylamino and methoxy groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and interactions with biological targets, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

3-[(dimethylamino)methyl]-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-12(2)7-9-6-8(11(13)14)4-5-10(9)15-3/h4-6H,7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVCVMVKKVMKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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